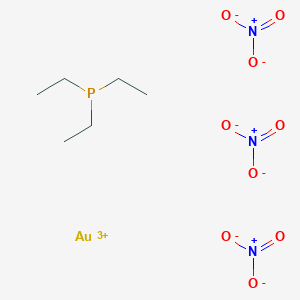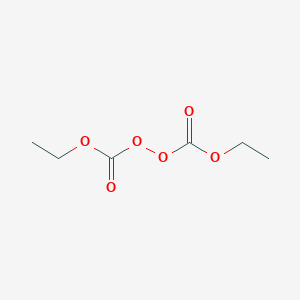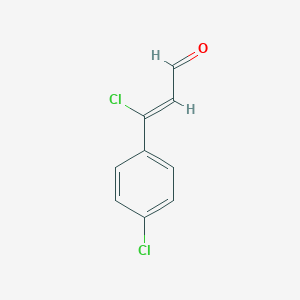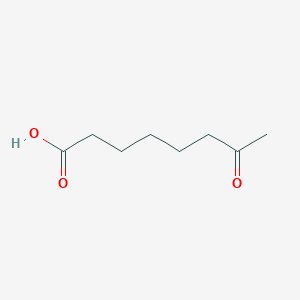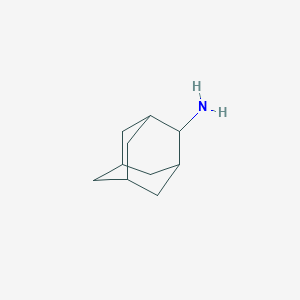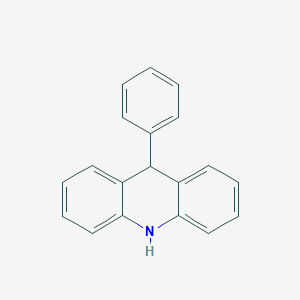
9-Phenyl-9,10-dihydroacridine
Übersicht
Beschreibung
9-Phenyl-9,10-dihydroacridine, also known as DHA, is a synthetic organic compound that belongs to the acridine family. It has gained significant attention in the scientific community due to its potential therapeutic properties. DHA has been extensively studied for its ability to modulate various biological processes, including oxidative stress, inflammation, and cell death.
Wissenschaftliche Forschungsanwendungen
9-Phenyl-9,10-dihydroacridine has been extensively studied for its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. 9-Phenyl-9,10-dihydroacridine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 9-Phenyl-9,10-dihydroacridine has been shown to have anticancer properties and has been studied for its potential use in cancer therapy.
Wirkmechanismus
The mechanism of action of 9-Phenyl-9,10-dihydroacridine is not fully understood. However, it is believed to modulate various biological processes, including oxidative stress, inflammation, and cell death. 9-Phenyl-9,10-dihydroacridine has been shown to activate the Nrf2 pathway, which is responsible for the regulation of antioxidant and detoxifying enzymes. 9-Phenyl-9,10-dihydroacridine has also been shown to inhibit the activity of various enzymes involved in inflammation and cell death.
Biochemische Und Physiologische Effekte
9-Phenyl-9,10-dihydroacridine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase. 9-Phenyl-9,10-dihydroacridine has also been shown to decrease the levels of reactive oxygen species and lipid peroxidation. Additionally, 9-Phenyl-9,10-dihydroacridine has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 9-Phenyl-9,10-dihydroacridine in lab experiments is its ability to modulate various biological processes. 9-Phenyl-9,10-dihydroacridine has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects, making it a versatile compound for research. Additionally, 9-Phenyl-9,10-dihydroacridine is relatively easy to synthesize and is readily available. However, one of the limitations of using 9-Phenyl-9,10-dihydroacridine in lab experiments is its potential toxicity. 9-Phenyl-9,10-dihydroacridine has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
For 9-Phenyl-9,10-dihydroacridine research include the study of its potential use in the treatment of neurodegenerative disorders and cancer therapy, the development of novel synthetic methods for 9-Phenyl-9,10-dihydroacridine synthesis, and the study of its potential toxicity.
Synthesemethoden
The synthesis of 9-Phenyl-9,10-dihydroacridine can be accomplished through several methods. One of the most commonly used methods involves the condensation of 9-phenylacridine with cyclohexanone in the presence of a catalyst. This method yields a high purity product and is relatively simple to perform. Other methods of synthesis include the use of a palladium-catalyzed reaction and the use of microwave irradiation.
Eigenschaften
IUPAC Name |
9-phenyl-9,10-dihydroacridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13,19-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRJGOXQWBRPMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3NC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40313686 | |
| Record name | 9-Phenylacridan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40313686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Phenyl-9,10-dihydroacridine | |
CAS RN |
10537-12-9 | |
| Record name | NSC274898 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274898 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Phenylacridan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40313686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



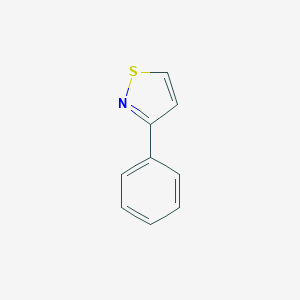
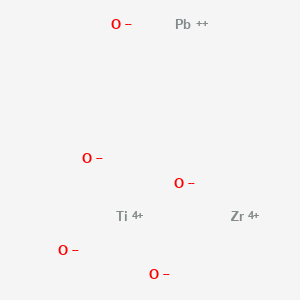
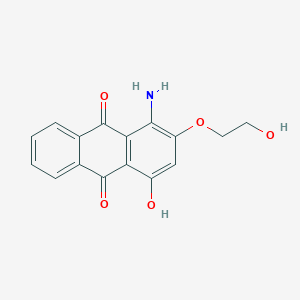
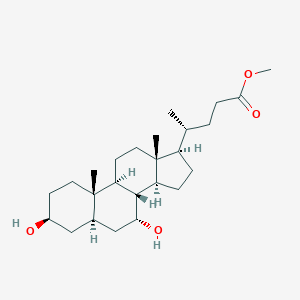

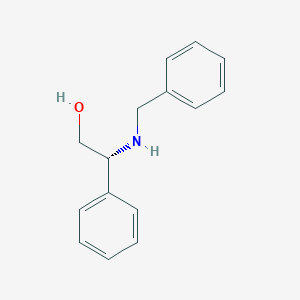

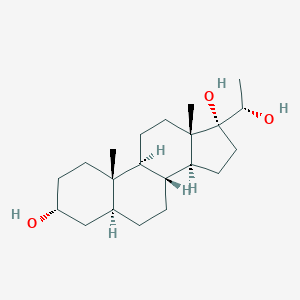
![N-[(Z)-ethylideneamino]benzamide](/img/structure/B82068.png)
